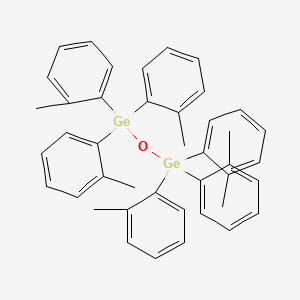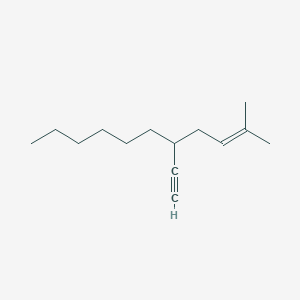
5-Ethynyl-2-methylundec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-methylundec-2-ene is an organic compound characterized by the presence of both a triple bond (ethynyl group) and a double bond (alkene group) within its molecular structure. This compound falls under the category of unsaturated hydrocarbons, specifically alkynes and alkenes, due to the presence of these multiple bonds. The molecular formula for this compound is C13H22, and it is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylundec-2-ene can be achieved through several methods, including:
Alkyne Addition Reactions: One common method involves the addition of an ethynyl group to a pre-existing alkene. This can be done using reagents such as acetylene and a suitable catalyst.
Alkylation Reactions: Another method involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions, such as using sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product.
化学反応の分析
Types of Reactions
5-Ethynyl-2-methylundec-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the triple and double bonds to form saturated hydrocarbons.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Ethynyl-2-methylundec-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 5-Ethynyl-2-methylundec-2-ene involves its interaction with various molecular targets and pathways. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form cyclic compounds. The presence of both triple and double bonds allows for diverse reactivity, making it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
1-Butyne: A simple alkyne with a single triple bond.
1-Hexyne: Another alkyne with a longer carbon chain.
2-Methyl-1-butene: An alkene with a similar structure but lacking the triple bond.
Uniqueness
5-Ethynyl-2-methylundec-2-ene is unique due to the presence of both a triple bond and a double bond within the same molecule, providing it with a higher degree of reactivity and versatility compared to compounds with only one type of unsaturation. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
特性
CAS番号 |
89450-08-8 |
|---|---|
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC名 |
5-ethynyl-2-methylundec-2-ene |
InChI |
InChI=1S/C14H24/c1-5-7-8-9-10-14(6-2)12-11-13(3)4/h2,11,14H,5,7-10,12H2,1,3-4H3 |
InChIキー |
FVUCWTGQVRJNOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CC=C(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


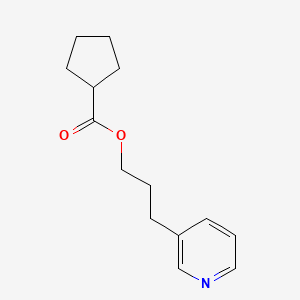

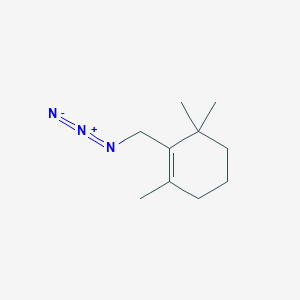

![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
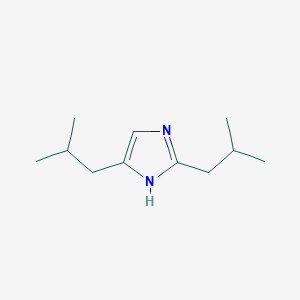
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
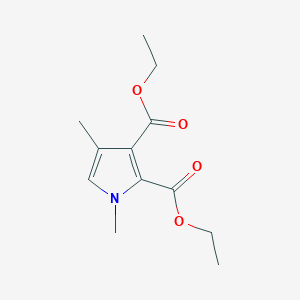
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)


![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)

